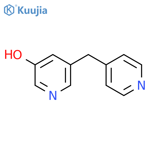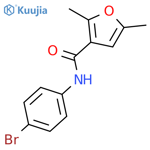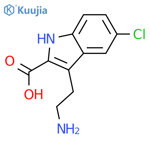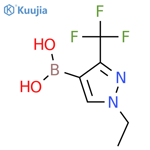Quinolizine
Quinolizines are a class of heterocyclic organic compounds characterized by a five-membered ring structure containing nitrogen atoms at both ends and one in the middle, forming a pyrrolidine ring. These compounds possess diverse structural features and exhibit a wide range of biological activities due to their unique chemical properties.
Typically, quinolizines are used as intermediates in organic synthesis for the preparation of various pharmaceuticals, agricultural chemicals, and dyes. They often serve as lead compounds in drug discovery processes due to their potential as anti-inflammatory agents, immunosuppressants, and antifungal drugs. Additionally, some quinolizines display pharmacological activities such as antioxidant, anticancer, and antimicrobial properties.
The synthesis of quinolizines can be achieved through various methods including condensation reactions between aldehydes or ketones and amine derivatives under basic conditions, or via multistep syntheses involving ring-closing metathesis or intramolecular cyclization. Their structural diversity allows for the design and modification of functional groups to enhance their biological activities.
Due to their versatile nature and potential applications, quinolizines continue to attract significant interest in both academic and industrial research fields.

| Struktur | Chemischer Name | CAS | MF |
|---|---|---|---|
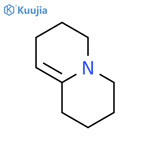 |
2H-Quinolizine,1,3,4,6,7,8-hexahydro- | 6391-47-5 | C9H15N |
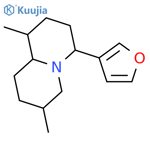 |
1,2-Ethanediamine,N,N'-dinitroso-N,N'-diphenyl- (9CI) | 4979-29-7 | C14H14N4O2 |
 |
4H-Quinolizin-4-one, 1,2,3,8,9,9a-hexahydro- | 87842-80-6 | C9H13NO |
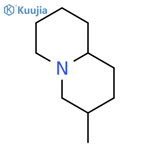 |
2H-Quinolizine, octahydro-3-methyl-, cis- | 6480-42-8 | C10H19N |
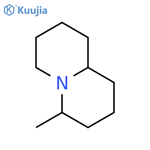 |
2H-Quinolizine, octahydro-4-methyl-, trans- | 5591-00-4 | C10H19N |
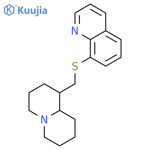 |
Quinoline,8-[[(octahydro-2H-quinolizin-1-yl)methyl]thio]- | 780792-70-3 | C19H24N2S |
 |
octahydro-1H-quinolizin-2-one | 23581-42-2 | C9H15NO |
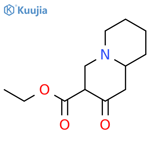 |
Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate | 1258431-03-6 | C12H19NO3 |
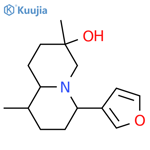 |
Nupharolutine | 38681-18-4 | C15H23NO2 |
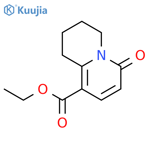 |
Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate | 164366-29-4 | C12H15NO3 |
Verwandte Literatur
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
Empfohlene Lieferanten
-
BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Synrise Material Co. Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Amadis Chemical Company LimitedFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte
